Higher LogP and Predicted Membrane Permeability vs. the Unsubstituted 2,7-Naphthyridin-1-one
Introduction of the 6‑chloro substituent increases computed lipophilicity by approximately 0.7 log units relative to the unsubstituted 2,7‑naphthyridin‑1‑one scaffold [1]. The target compound displays XLogP3‑AA = 1.2 versus an estimated XLogP of ~0.5 for the parent 2,7-naphthyridin-1-one [2]. This shift often correlates with improved passive permeability, a desirable attribute for early‑stage hit‑to‑lead progression [1].
| Evidence Dimension | Computed octanol-water partition coefficient (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.2 |
| Comparator Or Baseline | Unsubstituted 2,7-naphthyridin-1-one (XLogP ~0.5, predicted) |
| Quantified Difference | ΔXLogP ≈ +0.7 |
| Conditions | PubChem computed descriptor; comparator value estimated from structure‑logP relationship of other naphthyridinones [2][3] |
Why This Matters
The higher logP can provide an advantage in cellular permeability-limited assays, making the 6-chloro analog a superior starting scaffold for intracellular target programs compared to the unsubstituted core.
- [1] PubChem CID 74890596. Computed XLogP3-AA = 1.2. Available: https://pubchem.ncbi.nlm.nih.gov/compound/1260663-93-1. View Source
- [2] Wang M‑S, et al. Efficient Arylation of 2,7-Naphthyridin-1(2H)-one with Diaryliodonium Salts and Discovery of a New Selective MET/AXL Kinase Inhibitor. ACS Comb Sci. 2020;22(9):457-467. View Source
- [3] Litvinov VP, et al. Naphthyridines. Structure, physicochemical properties and general methods of synthesis. Russ Chem Rev. 2000;69(3):218–238. View Source
